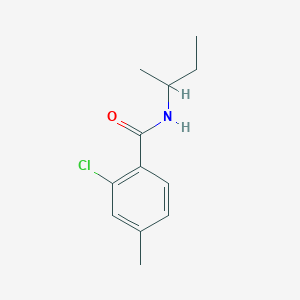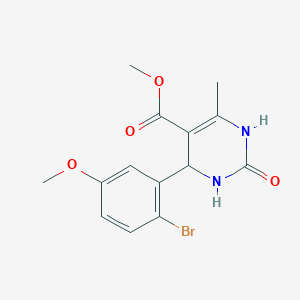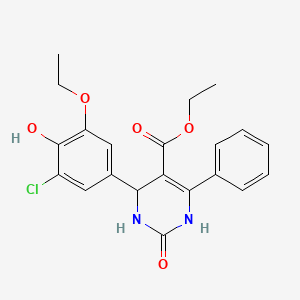
N-(sec-butyl)-2-chloro-4-methylbenzamide
Vue d'ensemble
Description
N-(sec-butyl)-2-chloro-4-methylbenzamide, also known as Butoxyl, is a chemical compound that belongs to the class of amides. It is widely used in scientific research for its unique properties and mechanism of action. Butoxyl is synthesized by the reaction of 2-chloro-4-methylbenzoic acid with sec-butylamine.
Mécanisme D'action
N-(sec-butyl)-2-chloro-4-methylbenzamide acts as a competitive antagonist of the TRPV1 channel by binding to a specific site on the channel protein. The binding of this compound prevents the activation of the channel by heat, capsaicin, and other stimuli, thereby reducing the influx of calcium ions into the cell. This leads to a decrease in neuronal excitability and a reduction in pain sensation and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a potent analgesic effect in animal models of pain. It has also been shown to reduce inflammation and hyperalgesia in animal models of inflammatory pain. This compound has been found to be well-tolerated and safe in animal studies, with no significant adverse effects on behavior, motor function, or organ function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(sec-butyl)-2-chloro-4-methylbenzamide is a useful tool for studying the function and regulation of ion channels, particularly the TRPV1 channel. It has a high degree of selectivity and potency, and its effects are reversible and dose-dependent. However, this compound has some limitations for lab experiments. It is not suitable for studying the function of ion channels that are not expressed in the peripheral nervous system, and it may have off-target effects on other ion channels or proteins.
Orientations Futures
There are several future directions for the use of N-(sec-butyl)-2-chloro-4-methylbenzamide in scientific research. One area of interest is the role of TRPV1 channels in cancer progression and metastasis. This compound has been shown to inhibit the growth and migration of cancer cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent. Another area of interest is the development of new TRPV1 antagonists with improved selectivity and potency. Finally, this compound may have potential as a therapeutic agent for the treatment of pain and inflammation in humans, although further studies are needed to evaluate its safety and efficacy.
Applications De Recherche Scientifique
N-(sec-butyl)-2-chloro-4-methylbenzamide is widely used in scientific research as a tool to study the function and regulation of ion channels. It has been shown to selectively block the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation, inflammation, and thermoregulation. This compound has also been used to study the function of other ion channels, such as the acid-sensing ion channel 3 (ASIC3) and the voltage-gated sodium channel Nav1.7.
Propriétés
IUPAC Name |
N-butan-2-yl-2-chloro-4-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-4-9(3)14-12(15)10-6-5-8(2)7-11(10)13/h5-7,9H,4H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDWHKQSAVZORC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=C(C=C(C=C1)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2-methoxyphenyl)[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]methanone](/img/structure/B3959253.png)




![5-[(4-bromo-2-chlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B3959274.png)

![1-[(2E)-3-phenyl-2-propen-1-yl]-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B3959314.png)

![3-allyl-5-{2-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3959334.png)
![2-methoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B3959342.png)

![10-bromo-6-(2,6-dichlorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3959355.png)